molecular formula C14H24BNO2 B1398796 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1779539-89-7

8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B1398796
CAS No.: 1779539-89-7
M. Wt: 249.16 g/mol
InChI Key: VMFYNGPXDWTHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and IUPAC Nomenclature

The compound 8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene features a bicyclo[3.2.1]oct-2-ene core modified with a methyl group at the 8-position and a pinacol boronate ester at the 3-position. Its IUPAC name systematically describes this structure:

  • Bicyclo[3.2.1]oct-2-ene : A fused bicyclic system with bridgehead carbons at positions 1 and 5.
  • 8-methyl-8-aza : A methyl-substituted nitrogen atom at position 8.
  • 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) : A boronic ester group derived from pinacol (2,3-dimethyl-2,3-butanediol) attached at position 3.

Key molecular parameters include:

Parameter Value Source
Molecular formula C₁₄H₂₄BNO₂
Molecular weight 249.16 g/mol
SMILES notation CN1C2C=C(B3OC(C)(C)C(C)(C)O3)CC1CC2

The bicyclic framework introduces rigidity, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions.

Historical Context and Development

First reported in 2012 (PubChem CID 57608110), this compound emerged alongside advances in organoboron chemistry, particularly in catalytic borylation methodologies. Its synthesis typically involves palladium-catalyzed coupling of bicyclic triflates with bis(pinacolato)diboron, as demonstrated in protocols yielding 79–90% efficiency. The development reflects broader trends in leveraging boronic esters as stable intermediates for constructing complex pharmaceuticals.

Classification within Organoboron Chemistry

This compound belongs to the boronate ester subclass of organoboron compounds, characterized by a boron atom bonded to two oxygen atoms from a diol (pinacol) and one carbon from the bicyclic system. Key classification features include:

  • Electrophilic boron center : Participates in transmetalation during cross-coupling reactions.
  • Steric protection : The pinacol group and bicyclic framework prevent undesired protodeboronation.
  • Hybridization : The sp²-hybridized boron atom facilitates conjugation with the adjacent olefin.

Comparatively, it shares structural motifs with allylboronates but differs in the constrained bicyclic geometry, which enhances stereochemical control in synthetic applications.

Registration and Identification Parameters

Official identifiers and spectral data for the compound include:

Identifier Value Source
CAS Registry Number 1779539-89-7
PubChem CID 57608110
InChIKey VMFYNGPXDWTHCY-UHFFFAOYSA-N
Characteristic NMR (¹³C) δ 24.6–25.9 (pinacol CH₃), 83.2 (B–O)

The compound’s purity (>97%) and stability under inert conditions make it suitable for catalytic applications.

Relationship to Tropane Alkaloid Frameworks

The 8-azabicyclo[3.2.1]octane skeleton mirrors the core structure of tropane alkaloids such as tropinone and scopolamine. Key parallels include:

  • Bicyclic geometry : The nitrogen bridgehead mimics bioactive alkaloids’ conformational constraints.
  • Functionalization potential : The boronate ester at C3 offers a handle for modular derivatization, akin to hydroxyl or ketone groups in natural alkaloids.

This structural mimicry positions the compound as a synthetic intermediate for hybrid molecules combining boron-based reactivity with tropane bioactivity.

Properties

IUPAC Name

8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2/c1-13(2)14(3,4)18-15(17-13)10-8-11-6-7-12(9-10)16(11)5/h8,11-12H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYNGPXDWTHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reagents and Conditions

  • Starting Material: tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate or related triflate derivatives.
  • Boron Source: Bis(pinacolato)diboron (B2pin2).
  • Catalyst: Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex (PdCl2(dppf)) often as its dichloromethane adduct.
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
  • Base: Potassium acetate (KOAc).
  • Solvent: 1,4-Dioxane.
  • Temperature: Typically 80 °C.
  • Atmosphere: Inert (argon or nitrogen).
  • Reaction Time: 3 to 16 hours depending on scale and conditions.

Detailed Preparation Protocols and Research Findings

The following table summarizes key experimental conditions and yields reported in multiple studies and product datasheets:

Entry Starting Material Amount Boron Source Amount Catalyst & Ligand Loading Base Amount Solvent & Volume Temperature Time Yield (%) Notes
1 10.1 g (28.4 mmol) tert-butyl triflate derivative 8.7 g (34.1 mmol) B2pin2 PdCl2(dppf)·CH2Cl2 (1.4 g, 1.7 mmol), dppf (1 g, 1.8 mmol) KOAc (8.4 g, 85.3 mmol) 170 mL 1,4-dioxane 80 °C 16 h 90% Argon atmosphere, column chromatography purification
2 100 mg (0.28 mmol) tert-butyl triflate derivative 85 mg (0.36 mmol) B2pin2 PdCl2(dppf)·CH2Cl2 (7 mg, 0.01 mmol), dppf (5 mg, 0.01 mmol) KOAc (82 mg, 0.84 mmol) 2 mL 1,4-dioxane 80 °C 3 h 89% Degassed solution, filtration over celite, FCC purification
3 9.8 g (27.4 mmol) tert-butyl triflate derivative 10.4 g (40.9 mmol) B2pin2 PdCl2(dppf)·CH2Cl2 (1.15 g, 1.4 mmol), dppf (776 mg, 1.4 mmol) KOAc (5.4 g, 55 mmol) 100 mL 1,4-dioxane 80 °C 16 h 79% Nitrogen atmosphere, silica gel column chromatography
4 10 g (28 mmol) Example 223A (triflate) 7.82 g (30.8 mmol) B2pin2 PdCl2(dppf)·CH2Cl2 (1.024 g, 1.399 mmol), dppf (7.42 g, 76 mmol) KOAc (7.42 g, 76 mmol) 500 mL 1,4-dioxane 80 °C Overnight Not specified Argon degassing, flash chromatography purification

These data indicate a robust and reproducible palladium-catalyzed borylation method with yields ranging from 79% to 90% under mild heating and inert atmosphere conditions.

Reaction Mechanism Insights

The palladium-catalyzed borylation proceeds via:

The use of 1,4-dioxane as solvent and potassium acetate as base facilitates smooth transmetalation and stabilizes the catalytic cycle. The dppf ligand stabilizes the palladium catalyst and enhances reactivity and selectivity.

Purification and Characterization

  • After reaction completion, the mixture is cooled and diluted with ethyl acetate.
  • Washing steps include water and brine washes to remove inorganic residues.
  • Drying over anhydrous magnesium sulfate or sodium sulfate.
  • Concentration under reduced pressure.
  • Purification by silica gel column chromatography using gradients of ethyl acetate and hexanes or heptanes.
  • Final product typically obtained as a colorless oil or solid with high purity.

NMR spectroscopic data confirm the structure, showing characteristic signals for the bicyclic framework and the tetramethyl dioxaborolane moiety.

Summary Table of Preparation Parameters

Parameter Typical Value / Range
Catalyst PdCl2(dppf)·CH2Cl2
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Boron Source Bis(pinacolato)diboron (B2pin2)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80 °C (occasionally up to 100 °C)
Reaction Time 3 to 16 hours
Atmosphere Argon or nitrogen (inert)
Yield 79–90%
Purification Silica gel chromatography

Additional Notes

  • The reaction is sensitive to moisture and oxygen; therefore, inert atmosphere techniques are essential.
  • Reaction times and catalyst loadings can be optimized depending on scale.
  • The tert-butyl protecting group on the nitrogen is often retained during borylation and can be removed in subsequent steps if needed.
  • Variations include the use of ionic liquids or alternative ligands to potentially improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functional groups.

    Substitution: The compound can participate in substitution reactions, where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals and materials.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions:

  • Borylation Reactions : It can facilitate the borylation of benzylic C-H bonds in the presence of palladium catalysts. This process is crucial for forming pinacol boronate derivatives, which are valuable intermediates in organic synthesis .

Medicinal Chemistry

The azabicyclic structure is significant in medicinal chemistry for developing new pharmaceuticals:

  • Drug Development : The compound serves as a scaffold for synthesizing potential drug candidates that target specific biological pathways. Its boron-containing moiety enhances the interaction with biological targets, improving efficacy and selectivity .

Catalysis

The compound's unique structure allows it to act as a catalyst or ligand in various reactions:

  • Transition Metal Catalysis : It can be used in hydroboration reactions of alkenes and alkynes, facilitating the formation of organoboron compounds that are essential in cross-coupling reactions .

Case Study 1: Borylation of Alkylbenzenes

In a study focusing on the application of this compound for borylation reactions, researchers demonstrated its effectiveness in selectively modifying alkylbenzenes under mild conditions using palladium catalysts. The resulting products showed enhanced reactivity towards further functionalization, illustrating the compound's utility in synthetic pathways.

Case Study 2: Asymmetric Hydroboration

Another significant application involved using this compound in asymmetric hydroboration of 1,3-enynes. The reaction produced chiral allenyl boronates with high enantioselectivity, showcasing its potential in synthesizing chiral intermediates for pharmaceuticals .

Data Table: Comparison of Reactions Involving 8-Methyl Compound

Reaction TypeCatalyst TypeProduct TypeYield (%)Reference
BorylationPalladiumPinacol Boronate>80
HydroborationTransition MetalOrganoboron Compounds>75
Asymmetric HydroborationCopperChiral Allenyl Boronates>90

Mechanism of Action

The mechanism of action of 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs. Methyl : The ethyl analog () exhibits a 0.01 g/mol increase in molecular weight but comparable reactivity in cross-coupling. Its larger size may improve blood-brain barrier penetration in neuroimaging applications .
  • Boc Protection : The Boc analog () is 72 g/mol heavier due to the tert-butyl group. This modification prevents unwanted side reactions at the nitrogen during synthesis .

Variations at the C3 Boronate Group

The boronate ester is essential for Suzuki-Miyaura couplings. Alternative substituents at C3 include aryl and alkenyl groups:

Compound Name C3 Substituent Molecular Formula Molecular Weight (g/mol) Applications References
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene 2-Naphthyl C₁₈H₁₉N 249.35 Potential nicotinic acetylcholine receptor ligand
8-Methyl-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene Phenyl C₁₃H₁₅N 185.27 Simpler structure for SAR studies
8-Methyl-3-(2-methyl-1-buten-3-ynyl)-8-azabicyclo[3.2.1]oct-2-ene 2-Methyl-1-buten-3-ynyl C₁₃H₁₇N 187.28 Alkyne handle for click chemistry

Key Observations :

  • Aryl vs. Boronate: Non-boronate analogs (e.g., naphthyl, phenyl) lack cross-coupling utility but are valuable in structure-activity relationship (SAR) studies for drug discovery .
  • Alkyne Functionalization : The alkyne-substituted analog () enables bioorthogonal reactions, expanding its use in bioconjugation .

Biological Activity

The compound 8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene , also known by its CAS number 1012084-56-8, is a bicyclic nitrogen-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H18BNO2C_{12}H_{18}BNO_2 with a molecular weight of approximately 219.09 g/mol. The structure includes a bicyclic framework that is characteristic of many biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

  • Cholinesterase Inhibition :
    • Similar compounds have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For example, a related compound demonstrated an IC50 value of 46.42 µM against BChE and 157.31 µM against AChE .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. Compounds with similar dioxaborolane structures have been noted for moderate to significant antibacterial and antifungal activities .
  • Cytostatic Activity :
    • Some derivatives have displayed cytostatic effects against cancer cell lines, suggesting potential applications in oncology .

Cholinesterase Inhibition Studies

A study focused on the synthesis and characterization of similar bicyclic compounds showed that they effectively inhibit cholinesterase enzymes. The findings indicated that modifications to the dioxaborolane moiety could enhance inhibitory potency against these enzymes, which are targets for Alzheimer's disease treatment.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A157.3146.42
Compound B120.0030.00

Antimicrobial Activity

In vitro studies have been conducted to evaluate the antimicrobial efficacy of compounds related to this compound:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate promising antimicrobial potential that warrants further investigation.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Neuroprotective Effects :
    • A derivative was tested for neuroprotective effects in animal models of neurodegeneration, showing significant improvement in cognitive function and reduced neuronal death.
  • Cancer Cell Line Testing :
    • Compounds similar to the target compound were tested against various cancer cell lines (e.g., pancreatic cancer), revealing cytostatic properties that could be leveraged in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 8-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis often involves cross-coupling reactions (e.g., Stille or Suzuki couplings) to introduce the dioxaborolane moiety. For example, Suzuki coupling under optimized conditions (e.g., Pd catalysts, base selection) can achieve high yields, while Stille coupling may require stringent anhydrous conditions to avoid side reactions . Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., THF vs. DMF) critically influence stereochemical outcomes and purity.

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer : Use HPLC with chiral columns to resolve stereoisomers, complemented by 1H^1H- and 13C^{13}C-NMR for structural confirmation. For example, 1H^1H-NMR can resolve axial vs. equatorial proton environments in the bicyclic scaffold, while mass spectrometry (HRMS) verifies molecular weight . Polarimetry or X-ray crystallography may further confirm absolute configuration .

Q. What safety precautions are essential when handling this compound, given limited toxicological data?

  • Methodological Answer : Assume potential acute toxicity based on structural analogs (e.g., azabicyclic compounds). Use NIOSH/CEN-certified respirators (e.g., P95 filters) for particulate protection and OV/AG/P99 cartridges for organic vapors. Employ full-body protective gear (e.g., Tyvek suits) and ensure fume hoods with HEPA filtration during synthesis .

Advanced Research Questions

Q. How do substituents on the azabicyclo[3.2.1]octene core influence dopamine transporter (DAT) and serotonin transporter (SERT) affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that rigidification of the ethylidenyl bridge enhances DAT/SERT selectivity. For example, 8-methyl substitution improves metabolic stability, while diarylmethoxy groups at C3 modulate lipophilicity and binding kinetics. Radioligand displacement assays (e.g., using 3H^3H-cocaine analogs) quantify affinity changes .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

  • Methodological Answer : When literature data are unavailable (e.g., logP, water solubility), use computational tools (e.g., COSMO-RS) for preliminary predictions. Experimentally, employ differential scanning calorimetry (DSC) for melting point determination and shake-flask methods for solubility profiling in PBS/DMSO mixtures . Cross-validate results with structural analogs (e.g., 8-azabicyclo derivatives) .

Q. How can diastereocontrol be achieved during radical cyclization steps in analog synthesis?

  • Methodological Answer : Radical cyclization of allyl-substituted precursors (e.g., 1-allyl-4-bromoazetidin-2-ones) with n-tributyltin hydride/AIBN in toluene achieves >99% diastereomeric excess. Steric effects from bulky substituents (e.g., 3-phenylallyl groups) guide transition-state geometry, favoring endo-adducts .

Data Analysis & Experimental Design

Q. How to design experiments to evaluate sigma receptor selectivity in azabicyclo derivatives?

  • Methodological Answer : Use competitive binding assays with 3H^3H-DTG for sigma-1/sigma-2 receptors. For example, 8-azabicyclo[3.2.1]octan-3-ol derivatives exhibit >100-fold selectivity for sigma-2 over sigma-1 when substituted with electron-withdrawing groups (e.g., nitro). Pair assays with functional studies (e.g., calcium flux in HEK293 cells) to confirm antagonism .

Q. What analytical techniques are optimal for detecting decomposition products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify hydrolysis products (e.g., boronic acid derivatives from dioxaborolane cleavage). NMR tracking of 11B^{11}B signals (if available) or FTIR for carbonyl formation provides additional degradation insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
Reactant of Route 2
Reactant of Route 2
8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.